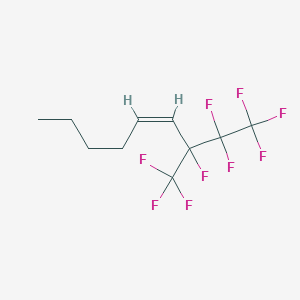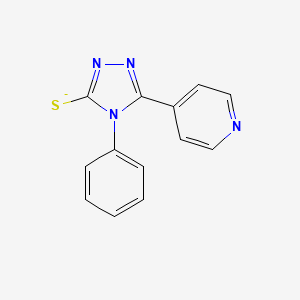
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol under reflux conditions. The intermediate product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with a sodium hydroxide solution to yield the desired triazole-thiolate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of coordination complexes with metals, which may have luminescent or catalytic properties.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate involves its interaction with various molecular targets. In medicinal chemistry, it can inhibit enzymes or interact with proteins, leading to antimicrobial or anticancer effects. The triazole ring and thiolate group play crucial roles in binding to the active sites of enzymes or receptors, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents with a similar triazole core.
Uniqueness
4-Phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate is unique due to the presence of both phenyl and pyridinyl groups attached to the triazole ring, along with a thiolate group. This combination of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H9N4S- |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-phenyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C13H10N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,18)/p-1 |
InChI Key |
KPJBNFINSPXEGF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


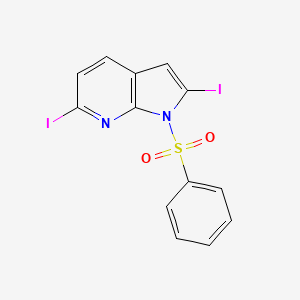
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
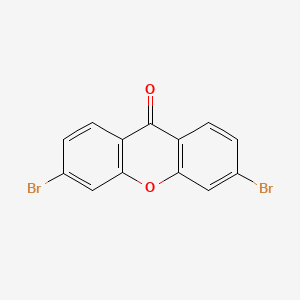
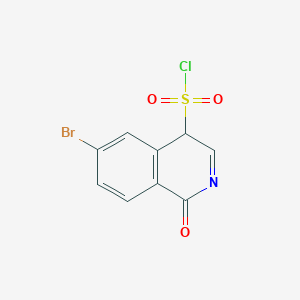
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)
![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)

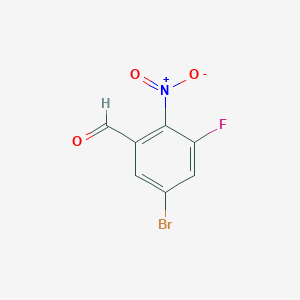
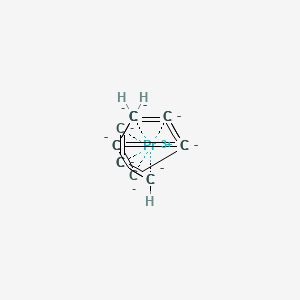
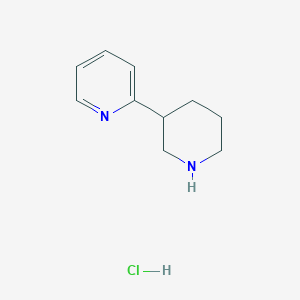
![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
